Gambogic acid B Gambogic acid B (Z)-4-[(1S,2S,8R,15S,16S,17S,19R)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid is a natural product found in Garcinia hanburyi with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16628043
InChI: InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1
SMILES:
Molecular Formula: C40H50O9
Molecular Weight: 674.8 g/mol

Gambogic acid B

CAS No.:

Cat. No.: VC16628043

Molecular Formula: C40H50O9

Molecular Weight: 674.8 g/mol

* For research use only. Not for human or veterinary use.

Gambogic acid B -

Specification

Molecular Formula C40H50O9
Molecular Weight 674.8 g/mol
IUPAC Name (Z)-4-[(1S,2S,8R,15S,16S,17S,19R)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid
Standard InChI InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1
Standard InChI Key WMAGOAMNTBBBCL-MXHSWORTSA-N
Isomeric SMILES CCO[C@H]1[C@@H]2C[C@@H]3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)[C@](C2=O)(OC3(C)C)C/C=C(/C)\C(=O)O
Canonical SMILES CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C

Introduction

Chemical Identity and Structural Features of Gambogic Acid

Gambogic acid (CAS 2752-65-0) is a complex organic compound with the molecular formula C38H44O8\text{C}_{38}\text{H}_{44}\text{O}_{8} and a molecular weight of 628.8 g/mol . Its structure comprises a caged xanthone core with multiple functional groups, including hydroxyl, methyl, and prenyl substituents, which contribute to its biological activity . The compound’s IUPAC name, (2Z)-2-methyl-4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-butenoic acid, reflects its intricate polycyclic architecture .

Mechanisms of Anti-Cancer Activity

Apoptosis Induction via Caspase Activation and Bcl-2 Inhibition

Gambogic acid promotes apoptosis in cancer cells by activating caspases-3, -8, and -9, with half-maximal effective concentrations (EC50\text{EC}_{50}) ranging from 0.78 to 1.64 μM . It competitively inhibits anti-apoptotic Bcl-2 family proteins, including Bcl-XL (IC50=1.47μM\text{IC}_{50} = 1.47 \, \mu\text{M}), Bcl-2 (IC50=1.21μM\text{IC}_{50} = 1.21 \, \mu\text{M}), and Mcl-1 (IC50=0.79μM\text{IC}_{50} = 0.79 \, \mu\text{M}), thereby disrupting mitochondrial membrane potential and triggering cytochrome c release .

Proteasome Inhibition and NF-κB Pathway Modulation

In diffuse large B-cell lymphoma (DLBCL) models, GA induces proteasome malfunction, leading to the accumulation of ubiquitinated proteins and suppression of NF-κB signaling . This mechanism is particularly effective in activated B-cell-like DLBCL (ABC-DLBCL), a subtype resistant to conventional chemotherapy .

Preclinical Efficacy Across Cancer Types

Hepatocellular Carcinoma (HCC)

GA derivatives exhibit enhanced aqueous solubility and cytotoxicity compared to paclitaxel. For instance, compound 3e demonstrated IC50\text{IC}_{50} values of 0.045–1.25 μM in HCC cell lines (Bel-7402, HepG2), outperforming both GA (0.59–1.99 μM) and Taxol® (0.04–1.25 μM) .

Table 1: Anti-Proliferative Activity of GA Derivatives in HCC

CompoundBel-7402 (μM)SMMC-7721 (μM)HepG2 (μM)
GA0.591.590.94
3e0.0450.730.067
Taxol®1.250.880.05

Glioblastoma

GA crosses the blood-brain barrier and suppresses glioma growth in vivo. In rat C6 glioma models, GA (1–2 μM) reduced tumor volume from 400 mm³ to <100 mm³ and improved survival rates by 60–100% over 14 days . Autophagy induction, marked by elevated LC3-II and Beclin 1 levels, contributes to this effect .

Synergistic Effects with Chemotherapeutic Agents

GA enhances the efficacy of gemcitabine, cisplatin, and taxanes by modulating drug resistance pathways. For example, co-treatment with oxaliplatin increased intracellular platinum concentrations 1.75–4-fold via upregulation of copper transporter 1 (CTR1) .

Table 2: Chemosensitization by GA in Pancreatic Cancer

AgentRRM2 ExpressionGemcitabine Sensitivity
GA alone↓ 50%Moderate
GA + Gem↓ 75%High

Nanoformulations and Clinical Translation

Liposomal and polymeric nanoparticles have been developed to improve GA’s bioavailability. Phase II clinical trials in China have validated its safety profile, with ongoing studies exploring combination regimens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator